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Biotin Sulfoxide

Cat. No.: B602339
CAS No.: 23015-53-4
M. Wt: 260.31
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Description

Contextualization of Biotin (B1667282) Sulfoxide (B87167) as a Biotin Metabolite

Biotin, a water-soluble B vitamin, is an essential cofactor for five carboxylase enzymes in mammals, participating in critical metabolic pathways such as fatty acid synthesis, gluconeogenesis, and amino acid catabolism. wikipedia.orgnih.govresearchgate.netkarger.comnih.gov The catabolism of biotin occurs through two primary pathways: one involves the oxidation of the sulfur atom in the thiophane ring to form biotin sulfoxide, and the other involves the β-oxidation of the valeric acid side chain, resulting in metabolites like bisnorbiotin (B46279). wikipedia.orggenome.jpkegg.jpnih.gov

This compound is formed through the oxidation of the sulfur atom of biotin. biosynth.com This oxidation can result in two diastereoisomers: d-biotin d-sulfoxide and d-biotin l-sulfoxide, due to the creation of a new chiral center at the sulfur atom. researchgate.net Both of these forms are considered biologically inactive until they are reduced back to biotin. microbiologyresearch.org The formation of this compound has been observed in various organisms, including mammals and bacteria. wikipedia.orgresearchgate.net In humans, urine contains approximately half biotin, with the remainder being metabolites such as bisnorbiotin and this compound. wikipedia.org

The biological significance of this compound is highlighted by the existence of enzymes capable of reducing it back to its active form, biotin. This process is catalyzed by this compound reductase (BSOR), an enzyme that has been identified in microorganisms like Escherichia coli and Rhodobacter sphaeroides. acs.orgontosight.aicaymanchem.comuniprot.org This reductase activity suggests a salvage pathway, allowing organisms to utilize this compound as a source of biotin. ebi.ac.uk

Historical Perspectives on Biotin Oxidation Products

The study of biotin and its derivatives dates back to the early 20th century. Biotin itself was first identified as a growth requirement for yeast and was later isolated in 1935. britannica.com Its chemical structure was determined in 1942. karger.combritannica.com

The ease with which the sulfur atom in biotin could be oxidized led researchers to investigate its oxidation products. researchgate.net Early studies in the mid-20th century described the oxidation of biotin by agents like hydrogen peroxide, which led to the formation of this compound. researchgate.net Researchers at the time successfully prepared the two diastereoisomeric forms, d-biotin d-sulfoxide and d-biotin l-sulfoxide, and noted their different optical rotations. researchgate.net

Initial biological studies revealed that these sulfoxide forms were largely inactive for supporting the growth of certain microorganisms that require biotin. microbiologyresearch.org However, the discovery that some organisms could utilize this compound pointed towards an enzymatic reduction mechanism. microbiologyresearch.orgcaymanchem.com This was a pivotal finding, as it established this compound not just as a degradation product but as a potentially recyclable metabolite. The subsequent identification and characterization of this compound reductase provided definitive evidence for this metabolic loop. acs.orgnih.gov

Detailed Research Findings

Research into this compound has provided significant insights into its biochemical properties and the enzymes involved in its metabolism.

Enzymatic Reduction of this compound:

The enzyme this compound reductase (BSOR) is a key player in the metabolism of this compound. ontosight.ai Studies on BSOR from Rhodobacter sphaeroides have shown that it is a molybdenum-containing enzyme that can utilize NADPH as an electron donor to reduce d-biotin d-sulfoxide to d-biotin. acs.orgacs.org The enzyme exhibits a preference for NADPH over NADH. acs.org

Kinetic studies have revealed the following parameters for R. sphaeroides BSOR:

SubstrateK_mk_catk_cat/K_m
NADPH 65 µM500 s⁻¹1.86 x 10⁶ M⁻¹s⁻¹
NADH 1.25 mM47 s⁻¹1.19 x 10⁵ M⁻¹s⁻¹
d-biotin d-sulfoxide (with NADPH) 714 µM--
d-biotin d-sulfoxide (with NADH) 132 µM--
Data sourced from kinetic analyses of R. sphaeroides BSOR. acs.orgnih.gov

The enzyme follows a Ping Pong Bi-Bi mechanism and can be inhibited by high concentrations of both NADPH and this compound. acs.orgnih.gov BSOR from E. coli has also been shown to reduce free methionine-(S)-sulfoxide. microbiologyresearch.org

Stereospecificity:

The reduction of sulfoxides is often a stereospecific process. While some enzymes show a preference for one enantiomer, the stereospecificity of this compound reduction can vary between different organisms and enzymes. For instance, DMSO reductases from different bacteria can exhibit opposite stereospecificity towards sulfoxide substrates. frontiersin.org The reduction of this compound is crucial as the oxidized forms are biologically inactive. microbiologyresearch.org

Properties

CAS No.

23015-53-4

Molecular Formula

C10H16N2O4S

Molecular Weight

260.31

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Biosynthesis and Enzymatic Formation of Biotin Sulfoxide

Oxidative Pathways Leading to Biotin (B1667282) Sulfoxide (B87167) Formation

The formation of biotin sulfoxide from biotin is a result of oxidative processes that can be broadly categorized into enzymatic and non-enzymatic reactions. These pathways are crucial in understanding the metabolism and degradation of biotin within biological systems and in response to environmental conditions.

Enzymatic Oxidation Mechanisms

In biological systems, the oxidation of biotin to this compound is a controlled process catalyzed by specific enzymes. This biotransformation is a key aspect of biotin catabolism. wikipedia.org The enzymatic oxidation of the sulfur atom in the biotin molecule leads to the formation of two diastereomers: d-biotin-d-sulfoxide and d-biotin-l-sulfoxide.

Several types of oxidative enzymes are implicated in the formation of this compound. Notably, flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes are involved in biotin metabolism. nih.govabcam.com

Flavin-Containing Monooxygenases (FMOs): These enzymes are known to oxygenate soft-nucleophilic atoms like sulfur. nih.gov Studies have indicated that FMO1 and FMO3 are involved in biotin metabolism, which includes the oxidation of biotin to this compound. nih.gov The yeast FMO (yFMO) has been shown to catalyze the O2- and NADPH-dependent oxidation of biological thiols. nih.gov

Microbial Enzymes: Certain microorganisms have demonstrated the ability to enzymatically oxidize biotin. For instance, the fungus Aspergillus niger has been observed to produce the l-sulfoxide form of biotin, suggesting a specific enzymatic pathway. scielo.br

The catalytic activity of enzymes responsible for biotin oxidation is dependent on the presence of specific cofactors that act as electron donors.

NADPH: Flavin-containing monooxygenases are NADPH-dependent enzymes. nih.govnih.gov The oxidation of biotin by FMOs requires NADPH to facilitate the oxygenation reaction. The sulfur oxidation in the biotin molecule has been shown to occur in the smooth endoplasmic reticulum in a reaction that is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.gov

Heme: Cytochrome P450 enzymes contain a heme cofactor, which is essential for their catalytic activity in monooxygenase reactions. uniprot.org

Role of Specific Oxidative Enzymes

Non-Enzymatic Oxidation Processes

Biotin can also be oxidized to this compound through non-enzymatic chemical reactions, particularly when exposed to certain environmental stressors and oxidizing agents. wikipedia.org

Exposure to various oxidative stressors can induce the non-enzymatic formation of this compound.

Reactive Oxygen Species (ROS): Oxidants such as hydrogen peroxide (H₂O₂) can lead to the oxidation of biotin's sulfur atom. researchgate.net Under moderate oxidative conditions with 0.3% H₂O₂, a significant portion of biotin can be degraded to its oxidized forms. researchgate.net Redox-active quinones, which generate ROS, have also been shown to cause the S-oxidation of proteins and other molecules. jst.go.jp Biotin has been observed to attenuate oxidative stress induced by certain compounds, suggesting its susceptibility to oxidation by ROS. tandfonline.comnih.gov

Chemical Oxidants: Strong oxidizing agents can convert biotin to its sulfoxide and even further to biotin sulfone. For example, the oxidation of biotin by vanadium(V) has been studied, demonstrating the formation of biotin sulfone through an intermediate complex. jocpr.comjocpr.com

Certain environmental factors can promote the non-enzymatic oxidation of biotin.

Ultraviolet (UV) Light: Biotin is susceptible to degradation by UV radiation, especially in the presence of oxygen, leading to the formation of this compound. wikipedia.orgcir-safety.org This photosensitized oxidation can impact the stability of biotin in various applications. researchgate.net Exposure of cells to UV light has been shown to cause an increase in the biotinylation of histones, a process that may involve the breakdown of biotinylated carboxylases and subsequent modifications. physiology.org

pH and Temperature: The rate of biotin oxidation can be influenced by the pH and temperature of the environment. Studies on the oxidation of biotin by vanadium(V) showed that the reaction rate decreases with an increase in pH from 1.6 to 2.4 and increases with rising temperature. jocpr.comjocpr.com The stability of biotin is also affected by alkaline conditions, with total degradation observed in NaOH trials. researchgate.net The binding affinity of biotin to streptavidin, a protein widely used in biotechnology, can also be affected by temperature. acs.org

Below is a summary of the factors influencing this compound formation.

Factor CategorySpecific FactorEffect on Biotin Oxidation
Enzymatic Flavin-Containing Monooxygenases (FMOs)Catalyze the oxidation of biotin to this compound.
Cytochrome P450 EnzymesInvolved in biotin metabolism, potentially including oxidation.
Microbial Enzymes (Aspergillus niger)Produce specific stereoisomers of this compound.
Cofactors NADPHRequired for FMO-catalyzed oxidation.
HemeEssential for Cytochrome P450 activity.
Non-Enzymatic Reactive Oxygen Species (e.g., H₂O₂)Induce oxidation of the sulfur atom.
Chemical Oxidants (e.g., Vanadium(V))Can oxidize biotin to sulfoxide and sulfone.
Environmental Ultraviolet (UV) LightPromotes oxidation, especially with oxygen present.
pHOxidation rate can be pH-dependent (e.g., decreases with increasing pH in certain reactions). jocpr.comjocpr.com
TemperatureHigher temperatures can increase the rate of oxidation. jocpr.comjocpr.com
Influence of Oxidative Stressors

Stereospecificity in this compound Enantiomer Production

The enzymatic formation of this compound can be stereospecific, leading to the preferential production of one enantiomer over the other. This specificity is often dependent on the organism and the enzymes involved.

Formation of D-Biotin D-Sulfoxide (Biotin (S)-sulfoxide)

D-Biotin d-sulfoxide, also known as Biotin (S)-sulfoxide or Biotin (+)-sulfoxide, is an inactive metabolite of the coenzyme d-biotin. caymanchem.com While it is considered biologically inactive, it can serve as a source of biotin for certain organisms. caymanchem.com For instance, in bacteria such as Escherichia coli, an enzyme system can reduce d-biotin d-sulfoxide back to the biologically active d-biotin. caymanchem.com The enzyme responsible for this reduction is this compound Reductase (BSOR), specifically the BisC protein in E. coli, which reduces the d-sulfoxide form. uniprot.orggenome.jp This reductase allows the cell to scavenge and utilize this compound from its environment. uniprot.org The enzyme from Rhodobacter sphaeroides also specifically catalyzes the reduction of d-biotin d-sulfoxide to d-biotin. acs.org

Formation of L-Biotin L-Sulfoxide (Biotin (-)-sulfoxide)

Biotin l-sulfoxide, also known as biotin (-)-sulfoxide, was identified as a naturally occurring vitamer in certain microbiological fermentations. tandfonline.comacs.org It was first isolated from the culture filtrate of the mold Aspergillus niger when pimelic acid, a precursor in the biotin biosynthesis pathway, was added to the growth medium. core.ac.ukdrugfuture.comacs.org This enantiomer is also referred to as the AN factor due to its discovery in Aspergillus niger. drugfuture.com Unlike the d-sulfoxide, the l-sulfoxide form was found to be ineffective in curing biotin deficiency in rats, even at high concentrations. drugfuture.com

Microbial Fermentation and Enantiomeric Ratios

The production of this compound enantiomers through microbial fermentation demonstrates significant stereospecificity depending on the microorganism used. Early studies highlighted these differences:

Aspergillus niger : Fermentation with this mold, particularly when supplemented with pimelic acid, predominantly yields the levorotatory (l) form of this compound. core.ac.ukresearchgate.netresearchgate.net

Neurospora crassa : In contrast, fermentation using this fungus results in the production of both d- and l-biotin sulfoxide enantiomers. researchgate.net

This demonstrates that the enzymatic machinery responsible for the S-oxygenation of biotin varies between different microbial species, leading to different enantiomeric outcomes. researchgate.net

Interactive Data Tables

Table 1: Properties of this compound Enantiomers

PropertyD-Biotin D-Sulfoxide (Biotin (S)-sulfoxide)L-Biotin L-Sulfoxide (Biotin (-)-sulfoxide)
Alternate Names Biotin (+)-sulfoxide, Biotin d-sulfoxideAN factor
CAS Number 10406-89-0 caymanchem.com3376-83-8 drugfuture.com
Molecular Formula C₁₀H₁₆N₂O₄S caymanchem.comC₁₀H₁₆N₂O₄S drugfuture.com
Molecular Weight 260.31 g/mol wikipedia.org260.31 g/mol drugfuture.com
Biological Role Inactive metabolite, reducible to d-biotin in some bacteria. caymanchem.comIsolated from Aspergillus niger fermentations. drugfuture.com
Optical Rotation dextrorotatory (+)levorotatory (-) drugfuture.com

Table 2: Enantiomeric Production in Microbial Fermentation

MicroorganismPrecursor AddedPrimary Sulfoxide Product(s)Reference
Aspergillus niger Pimelic AcidPredominantly Biotin l-sulfoxide core.ac.ukresearchgate.net
Neurospora crassa Not specifiedBoth d- and l-biotin sulfoxide researchgate.net

Enzymatic Reduction and Biotransformation of Biotin Sulfoxide

Biotin (B1667282) Sulfoxide (B87167) Reductase (BSOR) Systematics

Biotin Sulfoxide Reductase (BSOR) is an enzyme that facilitates the reduction of d-biotin-d-sulfoxide to d-biotin. acs.org This enzyme is part of the dimethyl sulfoxide (DMSO) reductase family of bacterial oxotransferases, which are characterized by the presence of a bis(molybdopterin guanine (B1146940) dinucleotide)molybdenum cofactor. duke.edunih.gov The primary function of BSOR is to catalyze the reduction of this compound, thereby recycling an oxidized, inactive form of biotin back into its functional state. ontosight.ai This process is vital for maintaining cellular biotin homeostasis. ontosight.ai

Characterization of BSOR in Diverse Organisms

BSOR has been identified and characterized in several microorganisms, revealing both conserved features and unique adaptations across different species. ontosight.ai

The this compound reductase from the photosynthetic bacterium Rhodobacter sphaeroides f. sp. denitrificans is one of the most extensively studied members of this enzyme family. nih.govacs.org The gene for this enzyme has been cloned and sequenced, revealing an open reading frame that encodes a protein with a subunit molecular weight of 80,234 Da. nih.gov The enzyme has been successfully expressed heterologously in Escherichia coli as a functional protein. nih.govresearchgate.net After purification, the soluble enzyme has a molecular mass of approximately 83-kDa and retains its activity. nih.gov

A key feature of the R. sphaeroides BSOR is its possession of a molybdopterin guanine dinucleotide (MGD) prosthetic group, and it uniquely does not require additional accessory proteins for its function when expressed in E. coli. nih.gov This is in contrast to the E. coli enzyme, which has been shown to depend on other protein factors for activity. acs.org The enzyme contains a bis(molybdopterin guanine dinucleotide)molybdenum cofactor. nih.govacs.org Besides its natural substrate, the R. sphaeroides enzyme can also reduce other compounds such as nicotinamide (B372718) N-oxide, methionine sulfoxide, trimethylamine-N-oxide, and dimethyl sulfoxide, though it shows a marked preference for this compound. acs.orgnih.gov

Table 1: Substrate Specificity of Rhodobacter sphaeroides this compound Reductase
SubstrateActivity Noted
d-Biotin d-sulfoxideHigh preference acs.org
Nicotinamide N-oxideCapable of reduction nih.gov
Methionine sulfoxideCapable of reduction nih.gov
Trimethylamine-N-oxideCapable of reduction nih.gov
Dimethyl sulfoxideCapable of reduction nih.gov

In Escherichia coli, the enzyme responsible for reducing this compound is known as BisC, encoded by the bisC gene. uniprot.orgasm.org This gene is considered the structural gene for this compound reductase. asm.org The BisC protein has a molecular mass of about 85 kDa. researchgate.net A key characteristic of the E. coli BSOR is that its activity is dependent on a small, heat-stable, thioredoxin-like protein. acs.orgtcdb.org The enzyme serves a scavenger role, enabling the cell to use this compound as a source of biotin. uniprot.org

The bisC gene is part of a multigene family of molybdopterin enzymes. nih.gov Interestingly, BisC also displays methionine-(S)-sulfoxide reductase activity, acting specifically on the free (S)-enantiomer of methionine sulfoxide. uniprot.orgnih.gov This dual functionality highlights its role in the assimilation of oxidized forms of both biotin and methionine. uniprot.orgnih.gov The Km of the E. coli BisC enzyme for methionine-S-sulfoxide is 17 μM, which is significantly lower than that of the R. sphaeroides enzyme, indicating a higher affinity. asm.org In addition to BisC, E. coli has another gene, bisZ, which shares 64% base sequence identity with bisC and can also reduce this compound. nih.gov

The BisC homolog in Salmonella enterica serovar Typhimurium plays a crucial role in the bacterium's ability to tolerate oxidative stress and is essential for its virulence. microbiologyresearch.orgnih.gov This enzyme repairs both oxidized biotin and oxidized methionine. nih.gov The ability to repair oxidized biotin is particularly important for the bacterium's survival and replication inside host macrophages, where it is exposed to significant oxidative stress from the host's immune response. microbiologyresearch.orgdiva-portal.org

Studies have shown that a S. Typhimurium mutant lacking the bisC gene (ΔbisC) exhibits reduced survival when exposed to hydrogen peroxide and is less able to replicate within activated macrophages. microbiologyresearch.orgnih.gov The attenuation of the ΔbisC mutant is more pronounced in mouse models that mount a strong oxidative response. microbiologyresearch.org This indicates that the repair of oxidized biotin by BisC is a key defense mechanism for Salmonella against host-derived stress, making the enzyme essential for the pathogen's full virulence. microbiologyresearch.orgnih.gov

Escherichia coli this compound Reductase (BisC)

Biochemical Mechanisms of BSOR Activity

The catalytic mechanism of this compound reductase from R. sphaeroides has been determined to follow a Ping Pong Bi-Bi kinetic mechanism. nih.govacs.org This mechanism involves the binding of the first substrate (the electron donor) and release of the first product before the second substrate (the electron acceptor, this compound) binds. The enzyme cycles between an oxidized Mo(VI) state and a reduced Mo(IV) state. nih.gov

Resonance Raman spectroscopy studies have provided direct evidence for an oxygen atom transfer mechanism. nih.gov During the catalytic cycle, the terminal oxo group at the molybdenum center is exchangeable with water and originates from the substrate. nih.gov The enzyme cycles between a mono-oxo-Mo(VI) and a des-oxo-Mo(IV) form, with the molybdopterin dithiolene ligands remaining coordinated to the molybdenum in both redox states. nih.gov

The Rhodobacter sphaeroides this compound reductase is unique among the DMSO reductase family as it can utilize NADPH directly as an electron donor to its catalytic molybdenum center. nih.govacs.org While it can also use NADH, the enzyme shows a distinct preference for NADPH. acs.org Initial rate studies demonstrated that the purified protein uses NADPH as a facile electron donor without the need for any auxiliary proteins. nih.govacs.org The conversion of this compound to biotin using NADPH as the electron donor has been confirmed through both biological assays and HPLC analysis of the reaction products. acs.org

Kinetic studies reveal a significant difference in the enzyme's efficiency with NADPH versus NADH. acs.org At pH 8, the apparent catalytic rate (kcat,app) and specificity constant (kcat,app/Km,app) are substantially higher for NADPH compared to NADH. acs.org Kinetic analysis yielded a Km for NADPH of 65 μM, while the Km for NADH was much higher at 1.25 mM, indicating a stronger binding affinity for NADPH. nih.govacs.org Stopped-flow spectrophotometry shows that the reduction of BSOR by NADPH is very rapid (>1000 s⁻¹) and occurs in concert with NADPH oxidation, supporting a direct hydride transfer mechanism from the nicotinamide ring of NADPH to the molybdenum center. nih.govacs.org Specifically, the enzyme utilizes the 4R-hydrogen of the nicotinamide ring of NADPH for the reduction. nih.govacs.org

Table 2: Kinetic Parameters for Electron Donor Utilization by R. sphaeroides BSOR
Electron DonorKmkcat,app (s-1)kcat,app/Km,app (M-1s-1)
NADPH65 µM nih.govacs.org / 269 µM acs.org500 acs.org1.86 x 106acs.org
NADH1.25 mM nih.govacs.org / 394 µM acs.org47 acs.org1.19 x 105acs.org

Note: Km values can vary based on experimental conditions (e.g., pH, substrate concentrations). The table reflects reported values under different analytical approaches. nih.govacs.org

Thioredoxin Dependency

Structural Insights into BSOR Catalysis

While a crystal structure for BSOR is not yet available, structural modeling and mutagenesis studies have provided significant insights into its catalytic mechanism. nih.govacs.org

The active site of BSOR contains the molybdenum atom, which is coordinated by the dithiolene sulfurs of two molybdopterin guanine dinucleotide cofactors. frontiersin.org A potential NADPH-binding site has been identified within the active-site funnel of a modeled BSOR structure. nih.govacs.org This location would allow for the direct reduction of the molybdenum center. nih.govacs.org The binding of NADPH is thought to occur in a manner that supports a direct hydride transfer mechanism. nih.govacs.org

Site-directed mutagenesis has been a powerful tool for elucidating the roles of specific amino acid residues in BSOR catalysis.

Tryptophan 90: In Rhodobacter sphaeroides BSOR, the tryptophan 90 residue is conserved and has been suggested to be involved in hydrogen bonding to an oxo group on the Mo(VI) center. nih.gov Mutating this residue to phenylalanine, tyrosine, or alanine (B10760859) resulted in mutant proteins with greatly reduced catalytic activity, indicating that W90 plays a critical role in catalysis. nih.gov

Serine 121: Serine 121 has been identified as a potential fifth coordinating ligand to the molybdenum in BSOR. nih.gov When this residue was replaced with cysteine, threonine, or alanine, the resulting mutant proteins were completely devoid of BSOR activity, despite still containing the molybdenum cofactor. nih.gov This suggests that Serine 121 is essential for catalysis but not for molybdenum coordination or cofactor binding. nih.gov

Arginine 137 and Aspartate 136: Mutation of either Arginine 137 or Aspartate 136 reduced the ability of NADPH to act as an electron donor, supporting the location of the NADPH-binding site in the active-site funnel. nih.govacs.org

Active Site Analysis and Binding Sites (e.g., NADPH-binding site)

Alternative Biotransformation Pathways

While enzymatic reduction by BSOR is the primary pathway for converting this compound back to biotin, other biotransformation routes exist. The catabolism of biotin can also proceed through β-oxidation of its valeric acid side chain, leading to the formation of bisnorbiotin (B46279). unl.edunih.gov Furthermore, combinations of β-oxidation and sulfur oxidation can occur, resulting in metabolites like bisnorbiotin sulfone. unl.edu In rats, it has been observed that certain compounds can accelerate the conversion of biotin to bisnorbiotin, a process that likely occurs in peroxisomes or mitochondria. nih.gov

Degradation of the Heterocyclic Ring in Microorganisms

While the primary metabolic pathways for biotin in mammals involve the β-oxidation of the valeric acid side chain and oxidation of the sulfur atom, microorganisms are capable of more extensive degradation, including the cleavage of the heterocyclic ring. nih.govresearchgate.net This degradation is particularly noted after the side chain has been shortened, for instance, to tetranorbiotin. nih.govresearchgate.net

A soil pseudomonad that can utilize d-biotin as its sole source of carbon, nitrogen, and sulfur has been shown to possess a particulate system capable of degrading biotin. researchgate.net This system catabolizes both biotin and its sulfoxides. researchgate.net Investigations into the catabolism of ¹⁴C-labeled biotin and its sulfoxides in this pseudomonad have revealed that the degradation to CO₂ is enhanced by cofactors such as ATP, Mg²⁺, NAD, and coenzyme A. researchgate.net The production of CO₂ from both the ureido carbonyl and the aliphatic carboxyl portions of biotin and biotin d-sulfoxide indicates the breakdown of the ring structure. researchgate.net

The degradation process appears to be specific, as compounds like oxybiotin, homobiotin, and norbiotin (B14757335) are not catabolized by this system. researchgate.net This suggests a finely tuned enzymatic machinery for the complete breakdown of the biotin molecule in certain microorganisms.

Interplay with Other Biotin Metabolites (e.g., Biotin Sulfone)

The metabolism of this compound is intricately linked with other biotin metabolites, most notably biotin sulfone. Biotin sulfone is a further oxidation product of the sulfur atom in the thiophene (B33073) ring. nih.govontosight.ai While this compound can be enzymatically reduced back to biotin, biotin sulfone is generally considered a more stable and less biologically active metabolite. ontosight.aiontosight.ai

In microorganisms, the catabolism of biotin involves a delicate balance between oxidation and reduction pathways. Particulate preparations from a soil pseudomonad demonstrated that while biotin and its d- and l-sulfoxides are efficiently catabolized, there is very little degradation of biotin sulfone. researchgate.net This suggests that the sulfone form is more resistant to the microbial degradation pathways that act on biotin and this compound.

The interplay between these metabolites is also evident in their competitive behavior as substrates for degradative enzymes. Biotin and both of its sulfoxide isomers exhibit mutual competition in the particulate system of the soil pseudomonad, indicating that they are processed by the same or related enzymatic pathways. researchgate.net The rate of catabolism, however, differs, with CO₂ production being most rapid from biotin d-sulfoxide, followed by biotin, and then the l-sulfoxide. researchgate.net

In the context of biotin metabolism in humans, both this compound and biotin sulfone have been identified as urinary metabolites. nih.govnih.gov The excretion of these metabolites increases with biotin supplementation, confirming they are products of biotin catabolism. nih.govnih.gov While human tissues are capable of forming these metabolites, the complete degradation of the heterocyclic ring is considered a minor pathway in mammals compared to microorganisms. nih.govnih.gov

The following table summarizes the key enzymes and microorganisms involved in the biotransformation of this compound.

Enzyme/SystemOrganismSubstrate(s)Product(s)Key Findings
This compound Reductase (BSOR)Escherichia coli, Rhodobacter sphaeroides, other bacteria and archaea ontosight.airesearchgate.netd-Biotin d-sulfoxide, free Methionine-(S)-sulfoxide ontosight.airesearchgate.netpasteur.frd-Biotin, MethionineReduces this compound to its active form; plays a role in oxidative stress tolerance. ontosight.airesearchgate.netcaymanchem.com
Particulate degradation systemSoil pseudomonadd-Biotin, d-Biotin d-sulfoxide, d-Biotin l-sulfoxide researchgate.netCO₂ and other catabolitesCapable of complete degradation of the biotin molecule, including the heterocyclic ring. researchgate.net
Fermentation systemAspergillus nigerPimelic acid (precursor to biotin)Biotin-l-sulfoxide researchgate.netPrimarily produces the levo form of this compound. researchgate.net
Fermentation systemNeurospora crassaBiotin precursorsBiotin d- and l-sulfoxidesProduces both enantiomers of this compound.

Metabolic Significance and Physiological Roles of Biotin Sulfoxide

Role in Biotin (B1667282) Homeostasis and Recyclingcaymanchem.com

Biotin homeostasis is a critical process that ensures a steady supply of this essential coenzyme for various metabolic reactions. Within this framework, biotin sulfoxide (B87167) emerges as a key, though often inactive, metabolite. caymanchem.com The recycling of biotin is crucial for maintaining its availability, especially given that mammals cannot synthesize it de novo. nih.gov This process involves the recovery of biotin from holocarboxylases and the conversion of its metabolites back into a usable form.

Regeneration of Active Biotin from Oxidized Formscaymanchem.com

The oxidation of the sulfur atom in the biotin molecule leads to the formation of biotin sulfoxide. nih.gov This oxidation can occur in the smooth endoplasmic reticulum in a reaction dependent on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+). nih.gov While this compound itself is generally considered an inactive metabolite of the coenzyme biotin, certain organisms have developed mechanisms to salvage it. caymanchem.com The reduction of this compound back to active biotin is a key aspect of biotin recycling. caymanchem.com This regenerative process is catalyzed by the enzyme this compound reductase. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov This enzyme facilitates the conversion of biotin d-sulfoxide back to d-biotin, thereby replenishing the pool of active biotin. caymanchem.com

This compound as a Biotin Source for Microorganismscaymanchem.comnih.govfrontiersin.org

While mammals rely on dietary intake and gut microbiota for their biotin supply, many microorganisms can either synthesize biotin or utilize its precursors and metabolites. mdpi.com this compound serves as a viable source of biotin for certain bacteria. caymanchem.comuniprot.org For instance, in Escherichia coli, the this compound reduction system allows the organism to utilize this compound as a source of biotin. caymanchem.comuniprot.org The enzyme responsible for this, this compound reductase (BisC), enables the cell to scavenge and reduce biotin d-sulfoxide to biotin. uniprot.org This capability is particularly important for microbial survival in environments where biotin may be limited or present in its oxidized form.

Contributions to Cellular Stress Responsenih.gov

Recent research has illuminated the role of this compound and its reduction in the cellular response to stress, particularly oxidative stress. microbiologyresearch.orgmicrobiologyresearch.orgnih.govnih.gov

Involvement in Oxidative Stress Tolerancenih.gov

Oxidative stress, characterized by an excess of reactive oxygen species (ROS), can damage various cellular components, including proteins and cofactors. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov The sulfur atom in biotin is susceptible to oxidation by ROS, leading to the formation of this compound. nih.gov The ability to repair this oxidative damage is crucial for cellular survival. In the bacterium Salmonella enterica serovar Typhimurium, this compound reductase (BisC) has been shown to contribute to oxidative stress tolerance. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov Deletion of the bisC gene in S. Typhimurium leads to reduced survival upon exposure to hydrogen peroxide. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov This suggests that the enzymatic reduction of this compound is a component of the cellular defense mechanism against oxidative damage. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov

Link to Methionine Sulfoxide Reductionnih.govjci.org

The connection between this compound and the broader cellular response to oxidative stress is further highlighted by its link to methionine sulfoxide reduction. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov Methionine, an amino acid containing sulfur, is also highly susceptible to oxidation, forming methionine sulfoxide. The repair of oxidized methionine is carried out by methionine sulfoxide reductases (Msrs). asm.org Interestingly, studies in S. Typhimurium have revealed that this compound reductase (BisC) can also repair oxidized methionine, specifically the free methionine-(S)-sulfoxide. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov This dual functionality suggests a coordinated response to oxidative damage, where enzymes like BisC can salvage both an essential cofactor (biotin) and a critical amino acid (methionine). microbiologyresearch.orgmicrobiologyresearch.orgnih.gov

Broader Metabolic Pathway Integration (Non-Human Models)

In non-human models, particularly microorganisms, the metabolism of this compound is integrated into broader metabolic and regulatory networks. In E. coli, the gene encoding this compound reductase, bisC, is part of the biotin (bio) operon, which is involved in biotin biosynthesis. asm.org The regulation of this operon is tightly controlled by the availability of biotin. asm.org The ability of some bacteria to utilize this compound highlights the metabolic flexibility of these organisms. caymanchem.comuniprot.org Furthermore, the dual role of enzymes like BisC in reducing both this compound and methionine sulfoxide points to a more interconnected network for managing oxidative stress than previously understood. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov Research in organisms like Salmonella demonstrates that the repair of oxidized biotin is not only important for stress tolerance but also for virulence, as mutants unable to repair oxidized biotin show reduced proliferation in host macrophages. microbiologyresearch.org

Relation to Valeric Acid Side Chain Catabolism

The breakdown of biotin in mammals and microorganisms occurs through two primary catabolic pathways. nih.gov One of these pathways involves the oxidation of the sulfur atom in the thiophane ring of biotin to yield biotin-d-sulfoxide (B8067910) and biotin-l-sulfoxide. nih.govrsc.org This oxidation process represents a significant route for biotin metabolism. wikipedia.org

The other major pathway for biotin degradation is the β-oxidation of its valeric acid side chain. nih.govpharmacompass.com This process is analogous to the catabolism of fatty acids, where two-carbon units are sequentially cleaved from the valeric acid side chain. rsc.orgunl.edu This leads to the formation of metabolites such as bisnorbiotin (B46279) and tetranorbiotin. rsc.orgpharmacompass.comunl.edu

Impact on Microbial Growth and Virulence

This compound and its reduction back to biotin are of critical importance for the survival and virulence of certain pathogenic microorganisms, such as Salmonella enterica serovar Typhimurium and Escherichia coli. nih.govmicrobiologyresearch.orgnih.gov During an infection, host immune cells produce reactive oxygen species, creating oxidative stress that can damage microbial biomolecules, including the sulfur atom in biotin, converting it to this compound. nih.govmicrobiologyresearch.org

Some bacteria possess an enzyme called this compound reductase (BisC), which can repair this oxidative damage by reducing this compound back to its active biotin form. nih.govmicrobiologyresearch.orgcaymanchem.com This repair mechanism is crucial for microbial defense against the host's oxidative response. nih.gov

Research has demonstrated that the ability to repair oxidized biotin is essential for the full virulence of pathogenic bacteria. nih.govmicrobiologyresearch.org Studies on S. Typhimurium have shown that mutant strains lacking the bisC gene (ΔbisC) exhibit reduced survival when exposed to hydrogen peroxide and have impaired replication within activated macrophages. nih.govmicrobiologyresearch.org Furthermore, these ΔbisC mutants are attenuated in mouse models of infection, indicating that biotin repair is vital for in vivo virulence. nih.govmicrobiologyresearch.org The presence of sulfoxide reductases in pathogenic bacteria is increasingly recognized for its association with survival within the host. nih.govasm.org

Research FindingOrganismImpact of this compound Metabolism
Repair of oxidized biotin and methionine by BisCSalmonella enterica serovar TyphimuriumContributes to oxidative stress tolerance. nih.govmicrobiologyresearch.org
Reduced survival of ΔbisC mutant upon H2O2 exposureSalmonella enterica serovar TyphimuriumDemonstrates the role of BisC in mitigating oxidative damage. nih.govmicrobiologyresearch.org
Impaired replication of ΔbisC mutant in IFN-γ activated macrophagesSalmonella enterica serovar TyphimuriumShows that biotin repair is necessary for growth in immune cells. nih.govmicrobiologyresearch.org
Attenuation of ΔbisC and ΔbioB mutants in miceSalmonella enterica serovar TyphimuriumSuggests both biotin biosynthesis and repair are essential for virulence. nih.gov
Reduction of this compound as a source of biotinEscherichia coliThe this compound reduction system allows utilization of the oxidized form. caymanchem.com

Advanced Analytical Methodologies for Biotin Sulfoxide Research

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the analysis of biotin (B1667282) sulfoxide (B87167), enabling its separation from biotin and other related compounds. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two of the primary techniques employed in this field. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography stands as a cornerstone for the separation and analysis of biotin sulfoxide. rsc.orgservice.gov.uknih.gov Its high resolution and sensitivity make it ideal for complex biological samples. HPLC can effectively separate biotin from its various analogs, including this compound and biotin sulfone. service.gov.uk However, the inherent weak and non-specific UV absorption of these compounds often requires derivatization or highly sensitive detection methods to achieve the necessary quantification limits, particularly for the low concentrations found in food and biological samples. service.gov.uk

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prominently used HPLC mode for the analysis of biotin and its metabolites, including this compound. rsc.org This technique separates compounds based on their hydrophobicity. Biotin and its metabolites, despite being water-soluble, are sufficiently non-polar to be retained and separated on reversed-phase columns. rsc.org RP-HPLC offers a broad range of retention times, which allows for the effective resolution of biotin, this compound (both d- and l-isomers), and other analogs from complex mixtures. rsc.orgnih.gov

Methodologies often employ a C18 or a C4 column with a mobile phase typically consisting of an aqueous component with an organic modifier like acetonitrile (B52724). acs.orgsielc.com The use of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is common to control the ionization of the carboxylic acid group and improve peak shape. acs.orgresearchgate.net For instance, a linear gradient of aqueous TFA to a mixture of TFA and acetonitrile has been successfully used to separate biotin and this compound. acs.org

Table 1: Exemplary RP-HPLC Conditions for this compound Analysis

ParameterCondition 1Condition 2
Column Vydac C18 (4.6 x 250 mm) acs.orgC4 (4.6 x 30 mm) acs.org
Mobile Phase A 0.05% Aqueous TFA (pH 2.5) acs.org0.1% TFA acs.org
Mobile Phase B 70:30 (v/v) Acetonitrile:0.05% TFA (pH 2.5) acs.org70% Acetonitrile in 0.1% TFA acs.org
Gradient Linear over 35 min acs.orgLinear acs.org
Flow Rate 1 mL/min acs.orgNot Specified
Detection Not SpecifiedNot Specified

This table is generated based on data from the text and is for illustrative purposes.

To overcome the detection limitations of UV absorbance, HPLC is frequently coupled with more sensitive and specific detection methods.

The avidin-binding assay is a highly specific method that leverages the strong and specific interaction between biotin and its metabolites with the protein avidin (B1170675). nih.govnih.govnih.gov After HPLC separation, fractions are collected and subjected to an avidin-binding assay. nih.govnih.gov This approach allows for the specific quantification of each separated avidin-binding substance, including biotin and this compound. nih.gov This technique has been instrumental in demonstrating that this compound is a significant avidin-binding substance in human serum and cerebrospinal fluid. nih.govnih.govnih.gov

Mass spectrometry (MS) coupled with HPLC (LC-MS) provides a powerful tool for both the identification and quantification of this compound. sigmaaldrich.comresearchgate.net The high sensitivity and specificity of MS make it ideal for analyzing the low concentrations of biotin metabolites in complex biological matrices. researchgate.net LC-MS can provide definitive structural confirmation and accurate quantification, often utilizing stable isotope-labeled internal standards to correct for matrix effects and variations in sample processing. researchgate.netresearchgate.net

Reversed-Phase HPLC

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is another valuable technique for the separation and identification of biotin and its derivatives. rsc.org TLC on silica (B1680970) gel plates can be used for the detection of biotin in various samples. rsc.org Following separation, visualization can be achieved by spraying the plate with specific reagents, such as an acidic solution of p-dimethylaminocinnamaldehyde, which produces a distinct color with the ureido ring of biotin and its related compounds. rsc.org While not as widely used in modern quantitative analysis compared to HPLC, TLC remains a useful tool for qualitative screening and preliminary identification. rsc.orgtandfonline.com

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods, particularly mass spectrometry, are indispensable for the structural elucidation and sensitive quantification of this compound. sigmaaldrich.comresearchgate.net

Mass Spectrometry (MS/MS) for Structural Confirmation and Quantitation

Tandem mass spectrometry (MS/MS) is a premier technique for the definitive analysis of this compound. sigmaaldrich.comresearchgate.net When coupled with HPLC, LC-MS/MS offers unparalleled specificity and sensitivity. researchgate.net In an MS/MS experiment, a specific ion corresponding to the mass of this compound is selected and fragmented, and the resulting fragment ions are detected. This process provides a unique fragmentation pattern that serves as a structural fingerprint, confirming the identity of the compound. preveligelab.org

For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes are often employed. researchgate.netresearchgate.net These methods involve monitoring specific precursor-to-product ion transitions for the analyte and a stable isotope-labeled internal standard. researchgate.net This approach provides excellent selectivity and allows for accurate quantification even in complex biological fluids. researchgate.netresearchgate.net The development of LC-MS/MS methods has enabled the rapid and reliable determination of this compound in various samples, including plasma and feed. researchgate.netresearchgate.net

Table 2: Selected Ion Transitions for Biotin and this compound in MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Biotin245.1 researchgate.net227.0 researchgate.net
Isotope-labeled Biotin (IS)249.1 researchgate.net231.0 researchgate.net

This table is generated based on data from the text and is for illustrative purposes. Specific ions for this compound were not detailed in the provided context.

The oxidation of biotin to this compound can also be observed during certain analytical procedures, such as in the context of biotin-tagged chemical cross-linkers, where a 16 Da mass increase is detected by mass spectrometry. preveligelab.org This highlights the importance of careful sample handling and the power of MS to identify such modifications.

Applications in ¹⁴C-Labeled Biotin Studies

The use of carbon-14 (B1195169) (¹⁴C) labeled biotin has been instrumental in elucidating the metabolic fate of biotin, including its conversion to this compound. These studies allow for the tracing of biotin and its metabolites through various biological systems.

One area of investigation has been the bacterial degradation of biotin. Research utilizing ¹⁴C-carbonyl-labeled biotin d-sulfoxide has explored its metabolism in microorganisms like Pseudomonas. nih.gov Such studies are crucial for understanding the environmental and microbial breakdown of biotin and its derivatives.

In studies of human metabolism, ¹⁴C-labeled biotin has helped to identify and quantify various urinary metabolites. Following the administration of ¹⁴C-biotin, researchers have been able to track the appearance of labeled metabolites, including this compound, bisnorbiotin (B46279), and biotin sulfone. ebi.ac.uk This methodology has confirmed that these substances are indeed products of human biotin metabolism. ebi.ac.uk For instance, after intravenous administration of ¹⁴C-biotin, the urinary excretion of metabolites like biotin sulfone and bisnorbiotin methyl ketone was observed to increase significantly. ebi.ac.uk

Furthermore, ¹⁴C-labeling has been applied in conjunction with other analytical techniques. For example, the synthesis of ¹⁴C-carbonyl- and carboxyl-labeled d- and l-sulfoxides of biotin has been achieved by treating ¹⁴C-biotins with hydrogen peroxide. researchgate.net These labeled compounds serve as standards and tracers in various biochemical assays. The use of stable isotope-labeled this compound, such as this compound-[13C5], also offers a safe and effective way to study metabolic pathways in vivo.

Challenges in this compound Quantitation in Biological Samples

The accurate measurement of this compound in biological matrices presents several analytical challenges. These difficulties stem from the presence of multiple isomers, the varying binding affinities of biotin metabolites to avidin, and the complexity of the biological fluids in which they are found.

Isomer Resolution and Quantification

This compound exists as two diastereomers: biotin d-sulfoxide and biotin l-sulfoxide. researchgate.netnih.gov The separation and individual quantification of these isomers are critical for a detailed understanding of biotin metabolism but pose a significant analytical challenge.

High-performance liquid chromatography (HPLC) has emerged as a primary tool for this purpose. Anion-exchange HPLC has been shown to provide greater resolution between biotin l- and d-sulfoxide compared to reversed-phase HPLC. nih.gov However, reversed-phase HPLC can separate a wider range of biotin analogues in a single run. nih.gov The choice of chromatographic conditions is therefore a trade-off between resolving specific isomers and achieving a broader separation of metabolites.

The synthesis of specific isomers, such as S(R)-S-biotin sulfoxide and S(S)-S-biotin sulfoxide, has been accomplished for use as standards in kinetic assays, with their purity confirmed by techniques like ¹H NMR. frontiersin.org Mass spectrometry is another powerful technique for identifying and distinguishing between oxidized forms of biotin, such as this compound. preveligelab.org By comparing the mass spectra of oxidized and unoxidized biotin-containing peptides, researchers can pinpoint the site of oxidation. preveligelab.org

Differential Avidin-Binding Affinities of Metabolites

A significant challenge in the quantitation of biotin and its metabolites, including this compound, lies in their differential binding affinities to avidin and its analogue, streptavidin. nih.govthermofisher.com Avidin-binding assays (ABA) are commonly used due to the strong and specific interaction between avidin and biotin. thermofisher.comacs.orgtuni.fi However, these assays can produce inaccurate results because they also detect biotin metabolites that have varying degrees of affinity for avidin. nih.govnih.gov

Studies have shown that direct ABA of human urine overestimates the true biotin concentration because it detects metabolites which can constitute about half of the total avidin-binding substances. nih.gov The magnitude of this overestimation correlates strongly with the concentration of biotin metabolites. nih.gov While streptavidin-binding assays (SABA) were hypothesized to be more specific, they also show interference, though it may not be primarily from biotin metabolites. nih.gov

The binding affinity of avidin for biotin is exceptionally high (Kd ≈ 10⁻¹⁵ M), and while streptavidin's affinity is also very strong (Kd ≈ 10⁻¹⁴ M), there are differences in how they bind to biotin and its conjugated forms. nih.govacs.org For instance, streptavidin tends to bind conjugated biotin with higher affinity than avidin does. nih.gov These differences in binding characteristics among biotin, its various metabolites like this compound and bisnorbiotin, and conjugated forms can lead to inaccuracies in quantification when using binding assays without prior separation. nih.govnih.gov Some metabolites, such as tetranorbiotin-l-sulfoxide, have such weak avidin-binding affinity that they are not detectable by HPLC and avidin-binding assays. ebi.ac.uk

To address this, methods combining HPLC separation with subsequent avidin-binding assays have been developed. This approach allows for the specific quantification of biotin and its individual metabolites, providing a more accurate metabolic profile. acs.orgnih.govnih.gov

Detection in Complex Biological Matrices (e.g., Cerebrospinal Fluid, Urine)

The quantitation of this compound is further complicated by the complex nature of biological matrices like cerebrospinal fluid (CSF) and urine. nih.govnih.gov These fluids contain a multitude of substances that can interfere with analytical methods. nih.gov

In human urine, direct avidin-binding assays are confounded by the presence of various biotin metabolites. nih.gov HPLC separation prior to the binding assay is necessary to accurately measure biotin and its metabolites, including this compound. nih.govnih.gov

The analysis of CSF presents unique challenges. Studies have revealed the presence of substantial amounts of this compound in the CSF of children. nih.govnih.gov In one study, this compound accounted for approximately 41% of the total of biotin and its measured metabolites. nih.govnih.gov Interestingly, the total amount of biotin and its metabolites detected after HPLC separation was significantly higher than that measured by a direct avidin-binding assay on the same samples. nih.govnih.gov This suggests that a significant portion of biotin in CSF may be bound to proteins, either covalently or reversibly, which masks it from detection by direct assays. nih.govnih.gov The acidic conditions of HPLC likely release this bound biotin, leading to the higher measured concentrations. nih.gov

The development of sensitive and specific methods, such as HPLC combined with avidin-binding assays or mass spectrometry, is crucial for overcoming the challenges of detecting and quantifying this compound in these complex biological fluids. preveligelab.orgrsc.org

Research Applications and Biotechnological Implications

Biotin (B1667282) Sulfoxide (B87167) as a Biochemical Reagent and Probe

Biotin sulfoxide serves as a crucial biochemical reagent in life science research. medchemexpress.com It is a metabolite of biotin, formed through the oxidation of sulfhydryl groups within living organisms. biosynth.com This compound is also a substrate for enzymes like sulfoxide reductase, which plays a role in the metabolism of sulfur-containing amino acids. biosynth.com Its structural similarity to biotin allows it to be used in studies involving biotin-binding proteins and metabolic pathways. biosynth.comontosight.ai For instance, this compound can be employed to investigate the enzymatic activity of this compound reductase. ontosight.ai

Role in Oligonucleotide Synthesis and Biotinylation Procedures

The process of biotinylating oligonucleotides, which is the attachment of biotin to these nucleic acid chains, is a fundamental technique in molecular biology. This labeling allows for the detection and purification of DNA and RNA fragments due to the strong and specific interaction between biotin and proteins like avidin (B1170675) and streptavidin. lookchem.comtandfonline.com

Oxidation of Biotin During Solid-Phase Synthesis

A notable challenge during the solid-phase synthesis of biotinylated oligonucleotides is the unintended oxidation of the sulfur atom in the biotin molecule, leading to the formation of this compound. tandfonline.comnih.govtandfonline.com This side reaction occurs due to the oxidizing reagents, such as iodine, used in standard DNA synthesis protocols. lookchem.comtandfonline.com The extent of oxidation can be influenced by factors like the length of the oligonucleotide and the type of solid support used. lookchem.com For example, studies have shown that using a polystyrene support can lead to the oxidation of biotin to this compound, while a controlled pore glass (CPG) support might result in a mixture of sulfoxides and sulfone. lookchem.com Interestingly, this oxidation does not necessarily compromise the subsequent application of the biotinylated oligonucleotide, as this compound can still bind strongly to avidin. researchgate.net

Table 1: Oxidation of Biotin in Oligonucleotide Synthesis

Support Type Oxidizing Agent Predominant Product Reference
Polystyrene (PS) Iodine/Pyridine/Water This compound lookchem.com
Polystyrene (PS) t-Butylhydroperoxide (TBHP) This compound lookchem.com
Controlled Pore Glass (CPG) t-Butylhydroperoxide (TBHP) Mixture of Sulfoxides and Sulfone lookchem.com

Metabolic Engineering Strategies for Biotin Production

Biotin is an essential vitamin with significant applications in the feed, food, and pharmaceutical industries. nih.govnih.gov While chemical synthesis is the primary commercial source, it presents environmental and safety concerns. nih.govnih.gov Consequently, there is growing interest in developing microbial cell factories for the sustainable and cost-effective production of biotin. nih.govresearchgate.net Metabolic engineering plays a pivotal role in optimizing these microbial systems. nih.gov

Development of Biotin-Binding Assays and Sensors (Excluding Clinical Diagnostics)

The high-affinity interaction between biotin and avidin or streptavidin is the foundation for numerous detection and quantification assays. nih.gov While many of these applications are in clinical diagnostics, the development of novel assays and sensors for research and industrial purposes is an active area of investigation. This compound and other derivatives can be utilized in the development of competitive binding assays. researchgate.net For example, a chemiluminescence sensor for biotin detection has been developed using a biotinylated quinone. mdpi.com In this system, the binding of the biotinylated quinone to avidin results in a decrease in the chemiluminescence signal. The presence of free biotin in a sample competes for binding to avidin, leading to the displacement of the biotinylated quinone and a subsequent increase in the signal, allowing for the quantification of biotin. mdpi.com Such assays are valuable for monitoring biotin levels in various samples, including vitamin supplements. mdpi.com

Q & A

Q. What is the biochemical role of Biotin Sulfoxide in bacterial systems?

this compound serves as an oxidized form of biotin that is enzymatically reduced back to biotin in bacteria, acting as a salvage pathway for biotin recycling. This process is mediated by this compound reductase (BSOR), which utilizes NADPH as the primary electron donor. For example, in Salmonella enterica, BSOR contributes to oxidative stress tolerance by restoring biotin availability .

Q. Which analytical methods are commonly used to detect this compound and its metabolites in biological samples?

High-performance liquid chromatography (HPLC) coupled with avidin-binding assays is widely employed. However, limitations exist: metabolites like tetranorthis compound exhibit weak avidin-binding affinity, necessitating complementary techniques such as thin-layer chromatography (TLC) and derivatization with reagents like p-dimethylaminocinnamaldehyde for confirmation .

Q. How can researchers confirm the structural identity of this compound in synthetic or isolated samples?

Structural elucidation relies on spectroscopic methods (e.g., NMR, mass spectrometry) and comparison with standardized descriptors such as InChIKey (KCSKCIQYNAOBNQ-UHFFFAOYSA-N) and SMILES (O=C1NC2CS(=O)C(CCCCC(O)=O)C2N1). Computational validation of molecular weight (260.31 g/mol) and isotopic patterns further supports identification .

Advanced Research Questions

Q. How should researchers design experiments to study the enzymatic reduction kinetics of this compound?

  • Substrate specificity : Compare NADPH vs. NADH as electron donors, noting that NADPH yields higher catalytic efficiency (kcat,app/Km,app = 1.86 × 10<sup>6</sup> M<sup>−1</sup> s<sup>−1</sup> for NADPH vs. 1.19 × 10<sup>5</sup> M<sup>−1</sup> s<sup>−1</sup> for NADH) .
  • Product validation : Confirm biotin production via disk biological assays or reversed-phase HPLC.
  • Inhibition studies : Use artificial acceptors like ferricyanide to suppress reduction and probe mechanistic details .

Q. What kinetic mechanisms govern this compound reductase activity, and how can substrate inhibition be addressed?

BSOR follows a Ping Pong Bi-Bi mechanism with competitive substrate inhibition at high concentrations of this compound (Ki = 6.10 mM) and NADPH (Ki = 900 µM). To mitigate inhibition, maintain substrate concentrations below Ki thresholds and use kinetic isotope effects (e.g., deuterated NADPH) to elucidate hydride transfer steps .

Q. How can contradictory data in metabolite identification be resolved, particularly for low-affinity this compound derivatives?

Discrepancies in avidin-binding assays arise from metabolites like tetranorthis compound, which exhibit weak binding. Complement HPLC with TLC and chemical derivatization to enhance detection sensitivity. For example, derivatization with p-dimethylaminocinnamaldehyde improves visualization of sulfoxide metabolites .

Q. What is the role of active-site residues like Serine 121 in this compound reductase functionality?

Site-directed mutagenesis studies reveal that Serine 121 is critical for catalysis but not for molybdenum cofactor (MGD) binding. Replacing Ser-121 with cysteine, threonine, or alanine abolishes enzymatic activity while retaining MGD incorporation, indicating its role in transition-state stabilization rather than structural coordination .

Q. How does this compound reductase contribute to bacterial oxidative stress tolerance?

In Salmonella typhimurium, BSOR enhances survival under oxidative stress by reducing this compound to biotin, thereby maintaining essential cofactor levels. Knockout studies demonstrate reduced virulence in BSOR-deficient strains, highlighting its role in pathogenicity .

Methodological Best Practices

  • Data reporting : Follow guidelines for detailed experimental protocols (e.g., enzyme purification steps, kinetic parameters) to ensure reproducibility .
  • Conflict resolution : Address contradictory metabolite data by integrating multiple analytical techniques (HPLC, TLC, derivatization) .
  • Structural validation : Cross-reference spectroscopic data with computational descriptors (InChIKey, SMILES) to confirm compound identity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.